

Belinostat stability and storage conditions

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Compound Focus: Belinostat

CAS No.: 866323-14-0

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Belinostat Technical Support Center

FAQ 1: What are the storage conditions for commercial Belinostat (Beleodaq) for injection? The storage and stability information for the commercial drug product is as follows [1]:

Formulation	Condition	Temperature	Duration
Lyophilized Powder (in vial)	Store	At or below 25°C (77°F)	N/A
Reconstituted Solution (50 mg/mL)	Store	Controlled room temperature (15-25°C / 59-77°F)	Up to 12 hours
Diluted Infusion Solution (in 0.9% NaCl or 5% Dextrose)	Store	Controlled room temperature (15-25°C / 59-77°F)	Up to 36 hours

Important Notes:

- The reconstituted solution should not be refrigerated [1].
- The diluted infusion solution does not require protection from light [1].

FAQ 2: How should Belinostat be prepared and administered for intravenous use? For research that replicates the clinical administration protocol, follow these steps [2]:

- **Reconstitution:** Aseptically reconstitute the lyophilized powder with sterile water for injection to achieve a concentration of **50 mg/mL**.
- **Dilution:** Further dilute the calculated dose of the reconstituted solution in **250 mL** of either 0.9% Sodium Chloride (NS) or 5% Dextrose in Water.
- **Administration:** Infuse the final solution intravenously over **30 minutes**. The infusion should be administered through a **0.22-micron filter** [2].

FAQ 3: What are the storage conditions for Belinostat as a pure chemical for research? For **Belinostat** (PXD101) purchased as a chemical compound for *in vitro* research, follow these handling guidelines [3]:

Form	Condition	Temperature	Duration
Solid (Powder)	Store	At or below -20°C	Stable for at least 12 months from receipt
Solution (in DMSO)	Store	Not recommended for long-term storage	Do not store aqueous solutions for more than one day

FAQ 4: What is the known degradation behavior of Belinostat and related HDAC inhibitors?

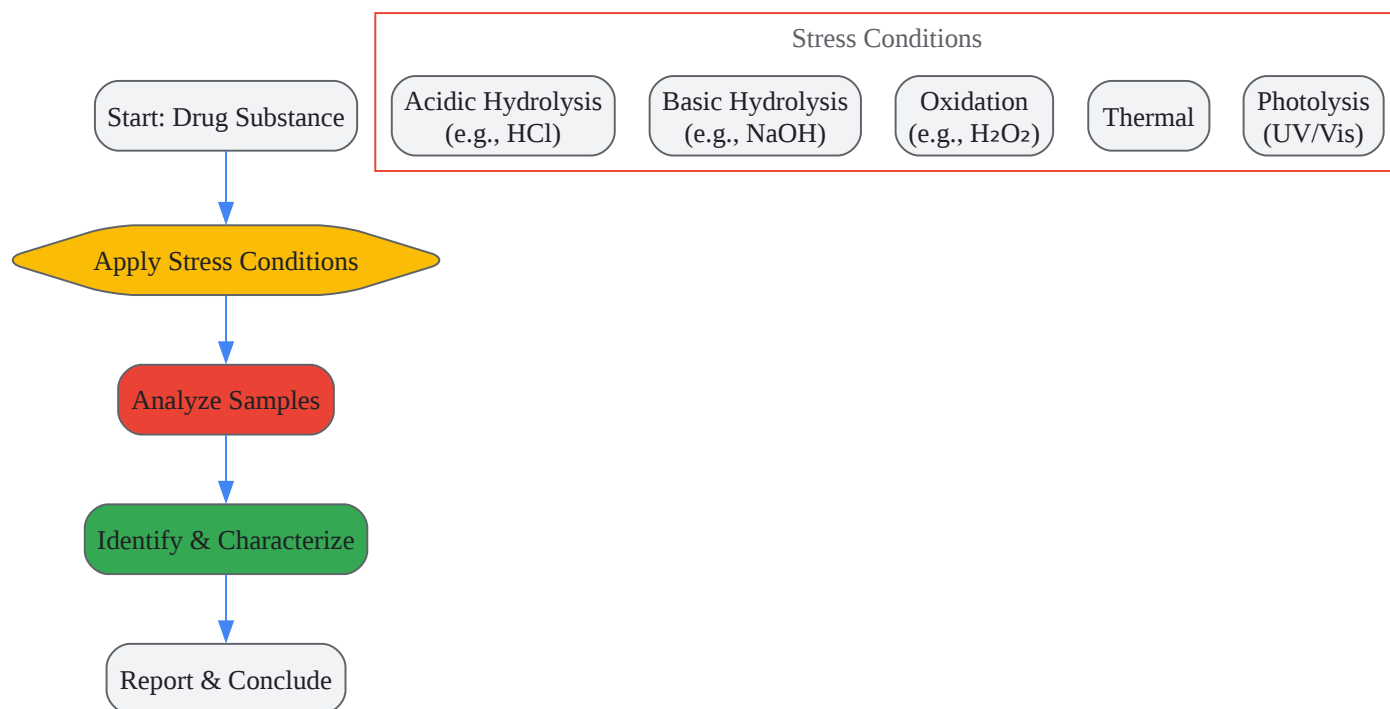
Understanding degradation pathways is crucial for developing robust analytical methods and stable formulations.

- **Belinostat Stability Studies:** A validated stability-indicating RP-HPLC method has been developed to determine related substances and degradation impurities in **Belinostat** drug substance [4]. Forced degradation studies are essential for this process.
- **Insight from Vorinostat:** A detailed study on **Vorinostat** (another hydroxamate-type HDAC inhibitor) reveals its susceptibility to hydrolytic, oxidative, and thermal stress, leading to several degradation products [5]. The hydroxamate moiety is a key structural feature and a common site of instability in this drug class [5].

Experimental Protocol: Forced Degradation Study

This generalized protocol, inferred from standard practices for stability testing and the cited literature, outlines how to identify and characterize degradation products of a drug substance like **Belinostat** [5] [4].

Objective: To understand the inherent stability of a drug and identify potential degradation products by subjecting it to various stress conditions.



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Materials:

- **Drug Substance:** **Belinostat** (or compound of interest).
- **Reagents:** Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
- **Equipment:** Thermostatic chamber, Photostability chamber, Lyophilizer.
- **Analytical Instruments:** HPLC with Diode Array Detector (DAD), LC-MS/MS (Q-TOF preferred), NMR.

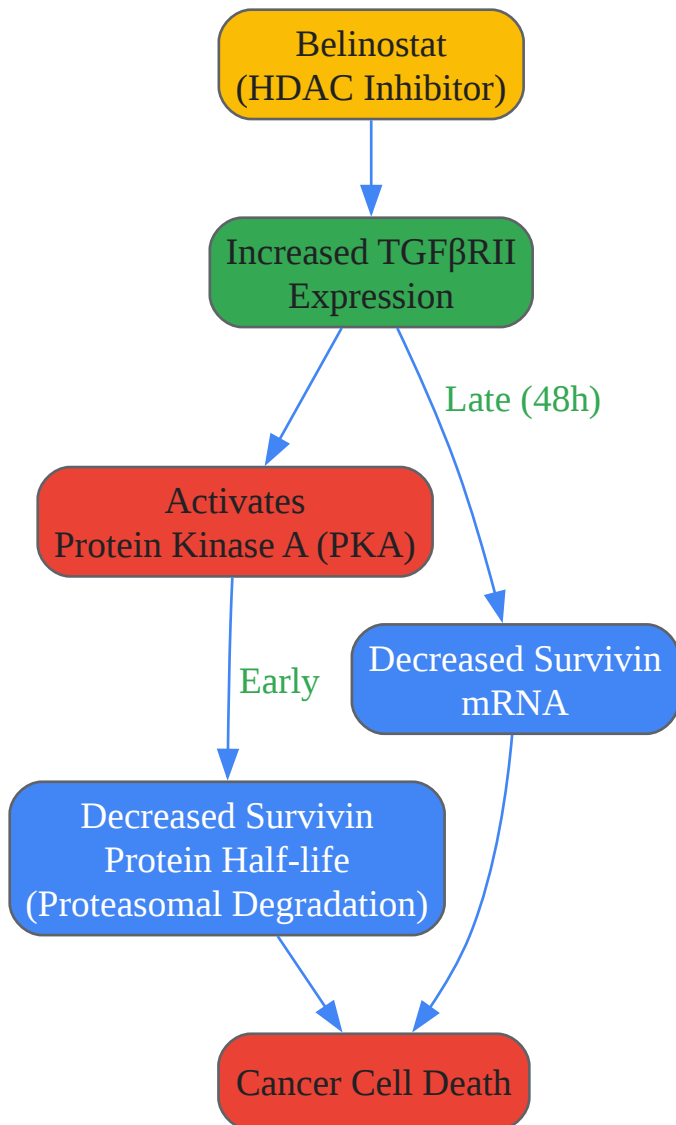
Methodology:

- **Stress Sample Preparation:** Expose the drug solution to various conditions:
 - **Acidic/Basic Hydrolysis:** Treat with 0.1M HCl or 0.1M NaOH at room temperature or elevated temperature (e.g., 60°C) for several hours [5].
 - **Oxidative Stress:** Treat with 3-30% H₂O₂ at room temperature [5].
 - **Thermal Degradation:** Expose the solid drug to elevated temperatures (e.g., 50-70°C) [5].

- **Photolytic Degradation:** Expose the solid drug and/or solutions to UV and visible light as per ICH guidelines [5].
- **Sample Quenching & Preparation:** Neutralize hydrolytic stress samples after the desired degradation (e.g., ~10-20%). Lyophilize all stress samples for storage and further use [5].
- **Analysis:** Develop a stability-indicating HPLC method to separate the parent drug from its degradation products. Use LC-MS/MS and NMR to characterize the structure of the isolated degradation products [5] [4].
- **Toxicity Prediction:** Perform *in silico* toxicity prediction for the identified degradation products as per ICH M7 guidelines [5].

Belinostat's Mechanism of Action

The following diagram illustrates the key molecular mechanism of **Belinostat** identified in a study, which contributes to cancer cell death [6].



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